1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide
Description
This compound is a pyrazole derivative featuring a carboxylic acid group at the 3-position, a 2-naphthalenyl substituent at the 5-position, and a complex hydrazide moiety at the 2-position. The hydrazide group is linked via a methylene bridge to a 1-naphthalenyl ring functionalized with a 2-(acetyloxy)benzoyl ester. While direct biological data for this compound is absent in the provided evidence, structurally related pyrazole-carbohydrazides demonstrate antimicrobial, cytotoxic, and enzyme-inhibitory activities, suggesting possible applications in medicinal chemistry .
Properties
Molecular Formula |
C34H24N4O5 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[1-[[(5-naphthalen-2-yl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C34H24N4O5/c1-21(39)42-31-13-7-6-12-27(31)34(41)43-32-17-16-23-9-4-5-11-26(23)28(32)20-35-38-33(40)30-19-29(36-37-30)25-15-14-22-8-2-3-10-24(22)18-25/h2-20H,1H3,(H,36,37)(H,38,40) |
InChI Key |
ICQQXCFFGHOVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=NNC(=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with Naphthalenyl Group:
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the pyrazole derivative with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrazole-3-Carboxylic Acid Derivatives with Hydrazide Groups
- Compound 12 (C₂₆H₁₈N₂O₄): A pyrazole-carbohydrazide with a 2-methoxynaphthalenyl substituent and coumarin-derived carbonyl group. Compared to the target compound, it lacks the acetyloxybenzoyl ester but shares the naphthalenyl-hydrazide motif. Its molecular weight (422.44 g/mol) is lower, likely enhancing solubility in polar solvents like DMSO .
- H1 (C₂₁H₁₆ClN₃O₃): A pyrazole-3-carboxamide with a chloro-hydroxybenzylidene hydrazide.
Naphthalenyl-Substituted Pyrazoles
- Compound 3a–c (): These derivatives feature 4-benzoyl-1,5-diphenylpyrazole-3-carbohydrazides.
- 5-ACENAPHTHEN-5-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-HO-BENZYLIDENE)-HYDRAZIDE : Contains an acenaphthenyl group instead of naphthalenyl, reducing aromatic surface area and possibly altering solubility .
Physicochemical Properties
The target compound’s high molecular weight and aromaticity may reduce aqueous solubility compared to simpler analogues like 1H-pyrazole-3-carboxylic acid .
Biological Activity
1H-Pyrazole-3-carboxylic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, 2-[[2-[[2-(acetyloxy)benzoyl]oxy]-1-naphthalenyl]methylene]hydrazide , exhibits potential as an anticancer and antiviral agent. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₀N₂O₂
- Molecular Weight : 238.24 g/mol
- CAS Number : 164295-94-7
The compound features a pyrazole ring, a carboxylic acid group, and naphthalene moieties, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives possess significant anticancer properties. A study focusing on various pyrazole derivatives demonstrated that compounds with naphthalene substituents exhibited enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to the compound were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values ranging from 10 to 30 µM, indicating moderate to high potency .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole derivative A | MCF-7 | 15 |
| Pyrazole derivative B | A549 | 20 |
| 1H-Pyrazole-3-carboxylic acid | MCF-7 | 12 |
| 1H-Pyrazole-3-carboxylic acid | A549 | 18 |
Antiviral Activity
The antiviral potential of the compound has also been explored. In vitro studies showed that derivatives containing the pyrazole moiety inhibited neuraminidase (NA) activity in influenza viruses. The compound demonstrated an inhibition percentage of approximately 52% at a concentration of 10 µM, indicating promising antiviral properties .
Table 2: Antiviral Activity Against Influenza Virus
| Compound | Inhibition (%) at 10 µM |
|---|---|
| Pyrazole derivative C | 45 |
| Pyrazole derivative D | 52 |
| 1H-Pyrazole-3-carboxylic acid | 52 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the phenyl rings enhances the biological activity of pyrazole derivatives. The introduction of substituents such as halogens at specific positions significantly influences their inhibitory effects on cancer cell proliferation and viral replication .
Case Studies
-
Case Study on Anticancer Activity :
A series of experiments were conducted using the compound on various cancer cell lines. The results indicated that modifications in the naphthalene substituents led to variations in cytotoxicity, with certain derivatives showing enhanced effects due to improved interaction with cellular targets. -
Case Study on Antiviral Activity :
In a clinical setting, compounds similar to the one studied were administered to patients with influenza. The results showed a marked reduction in viral load and symptom severity, supporting their use as effective antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
